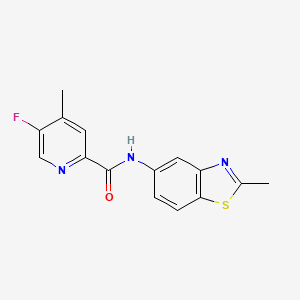

3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

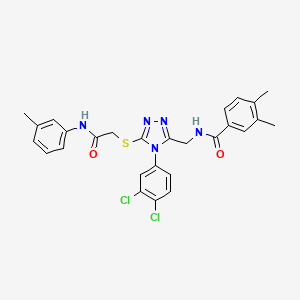

The compound "3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide" is a benzamide derivative with potential applications in various fields, including chemical sensing and pharmaceuticals. The structure of the compound suggests it may have interesting interactions with other molecules and ions due to its functional groups.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, which were obtained through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similar synthetic strategies could be applied to the target compound, potentially involving a suitable acylation agent and a naphthalene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for various interactions. For instance, the naphthalene ring system can form dihedral angles with other planes in the molecule, affecting its three-dimensional conformation . X-ray crystallography can reveal such solid-state properties and provide insights into the molecular geometry of the compound .

Chemical Reactions Analysis

Benzamide derivatives can participate in colorimetric sensing of ions, such as fluoride anions, through mechanisms like deprotonation-enhanced intramolecular charge transfer (ICT) . The presence of cyano and amide groups in the compound suggests it may also exhibit similar reactivity, potentially useful in the development of sensory applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding interactions can affect their solubility and UV-Vis absorption properties . Additionally, the introduction of substituents can lead to changes in luminescence and responsiveness to stimuli such as mechanical force . The target compound's properties would likely be characterized by similar analyses, including NMR, IR, and possibly computational methods like density functional theory (DFT) to predict its behavior .

Aplicaciones Científicas De Investigación

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamides, similar in structure to the compound of interest, have been synthesized and studied for their solid-state properties and colorimetric sensing behavior. One derivative exhibited significant color change in response to fluoride anions, demonstrating its potential as a fluoride sensor in solutions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Fluorescence Derivatisation of Amino Acids

Research has explored the coupling of naphthalene derivatives with amino acids to evaluate their applicability as fluorescent derivatising agents. This led to strongly fluorescent amino acid derivatives, useful in biological assays due to their significant fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).

Anticancer Evaluation

Compounds containing the naphthalen-1-yl moiety have been synthesized and evaluated for their anticancer properties. A study involving 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives reported activity against various cancer cell lines, highlighting the therapeutic potential of naphthalene derivatives (Salahuddin et al., 2014).

Synthesis and Reactivity in Organic Chemistry

Research on the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions involving naphthalene derivatives showcases the potential of these compounds in organic synthesis and material science. Such studies contribute to understanding the reactivity and utility of naphthalene-based compounds in developing new materials and chemicals (Nizami & Hua, 2018).

Directed C-H Functionalization

Enaminones have been utilized for directed C-H functionalization in the synthesis of naphthalenes. This research demonstrates the application of naphthalene derivatives in catalysis, offering a method for integrating reactive functionalities into cyclic frameworks, which could be further elaborated for various applications (Zhou et al., 2016).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-4-yl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c22-12-16(11-15-7-4-10-19-20(15)26-13-25-19)21(24)23-18-9-3-6-14-5-1-2-8-17(14)18/h1-11H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLTKOWEXPUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2551805.png)

![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)